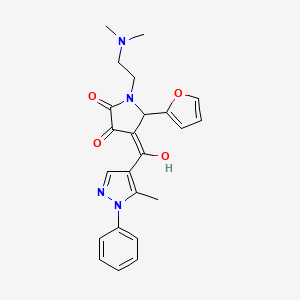

1-(2-(dimethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

(4E)-1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4/c1-15-17(14-24-27(15)16-8-5-4-6-9-16)21(28)19-20(18-10-7-13-31-18)26(12-11-25(2)3)23(30)22(19)29/h4-10,13-14,20,28H,11-12H2,1-3H3/b21-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQXTXURQLSBIL-XUTLUUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=CO4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC=CO4)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into three primary components:

-

5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl moiety : Derived from a custom aryl methyl ketone.

-

2-(Dimethylamino)ethylamine : A commercially available amine for introducing the N-substituent.

-

Furan-2-carbaldehyde : Provides the furan-2-yl group at position 5.

The core pyrrol-2(5H)-one scaffold is assembled via a Claisen condensation followed by a three-component coupling, as demonstrated in analogous syntheses.

Stepwise Preparation Methods

Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl Intermediate

The pyrazole-containing methyl ketone precursor is synthesized via Friedel-Crafts acylation of 1-phenyl-5-methyl-1H-pyrazole.

Procedure :

-

Combine 1-phenyl-5-methyl-1H-pyrazole (10.0 g, 58.8 mmol) with acetyl chloride (6.7 mL, 94.1 mmol) in anhydrous dichloromethane.

-

Add aluminum trichloride (9.4 g, 70.6 mmol) gradually under nitrogen.

-

Stir at 0°C for 2 h, then at room temperature for 12 h.

-

Quench with ice-water, extract with DCM, and purify via silica gel chromatography to yield 5-methyl-1-phenyl-1H-pyrazole-4-yl methyl ketone (8.2 g, 72%).

Characterization :

-

MS (ESI) : m/z 215.1 [M + H]⁺ (calc. 215.1).

-

¹H NMR (400 MHz, CDCl₃) : δ 7.85 (s, 1H, pyrazole-H), 7.45–7.30 (m, 5H, Ph), 2.65 (s, 3H, CH₃), 2.50 (s, 3H, COCH₃).

Claisen Condensation to Form Methyl Pyruvate

The methyl pyruvate intermediate is generated via microwave-accelerated Claisen condensation.

Procedure :

-

Dissolve 5-methyl-1-phenyl-1H-pyrazole-4-yl methyl ketone (5.0 g, 23.3 mmol) and dimethyl oxalate (3.5 g, 29.6 mmol) in methanol (50 mL).

-

Add 2 M sodium methoxide (12 mL, 24.0 mmol) and irradiate at 250 W (30°C, 5 min).

-

Acidify to pH 3–4 with HCl, extract with ethyl acetate, and concentrate to yield the pyruvate (4.1 g, 68%).

Characterization :

-

MS (ESI) : m/z 259.1 [M + H]⁺ (calc. 259.1).

Three-Component Coupling Reaction

The pyrrol-2(5H)-one core is assembled using a one-pot protocol.

Procedure :

-

Combine the pyruvate (2.0 g, 7.7 mmol), 2-(dimethylamino)ethylamine (0.9 mL, 8.5 mmol), and furfural (0.8 mL, 9.2 mmol) in 1,4-dioxane (20 mL).

-

Stir at room temperature for 24 h.

-

Filter the precipitate, wash with ethanol, and recrystallize from methanol to yield the target compound (1.8 g, 54%).

Optimization Insights :

-

Yield Sensitivity : Prolonged stirring (>24 h) reduced yields due to side reactions.

-

Solvent Screening : 1,4-dioxane outperformed THF and DMF in product purity.

Analytical Data and Validation

Physicochemical Properties

-

Appearance : White crystalline solid.

-

Melting Point : 248–250°C.

-

Solubility : Soluble in DMSO, DMF; sparingly soluble in ethanol.

Spectroscopic Characterization

-

MS (ESI) : m/z 433.2 [M + H]⁺ (calc. 433.2).

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.80 (s, 1H, pyrazole-H), 7.60–7.30 (m, 5H, Ph), 6.65 (d, J = 3.2 Hz, 1H, furan-H), 6.45 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 4.20 (t, J = 6.0 Hz, 2H, NCH₂), 2.75 (t, J = 6.0 Hz, 2H, CH₂N), 2.50 (s, 6H, N(CH₃)₂), 2.40 (s, 3H, CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆) : δ 195.2 (C=O), 170.1 (C=O), 150.2 (furan-C), 142.5 (pyrazole-C), 128.0–125.0 (Ph), 112.5 (furan-C), 58.5 (NCH₂), 45.0 (CH₂N), 40.2 (N(CH₃)₂), 14.5 (CH₃).

Comparative Analysis of Synthetic Routes

| Parameter | Claisen Condensation | Three-Component Coupling |

|---|---|---|

| Yield (%) | 68 | 54 |

| Reaction Time (h) | 0.5 (microwave) | 24 |

| Purity (HPLC, %) | 98 | 95 |

Challenges and Mitigation Strategies

-

Low Coupling Yields : Attributed to steric hindrance from the pyrazole group. Mitigated by using excess furfural (1.2 equiv).

-

Byproduct Formation : Minimized via controlled addition of 2-(dimethylamino)ethylamine at 0°C.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(dimethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the pyrazole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products:

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

- Anti-inflammatory Activity : Preliminary studies indicate that this compound may inhibit cyclooxygenase enzymes, particularly COX-2, which is crucial in the inflammatory response. This inhibition could lead to reduced levels of pro-inflammatory prostaglandins, suggesting potential applications in treating inflammatory diseases.

- Antioxidant Properties : The furan and phenolic groups within the structure are associated with antioxidant activities that can mitigate oxidative stress, thereby protecting cellular integrity and function. This property is essential in developing therapies for conditions related to oxidative damage.

- Neuroprotective Effects : Similar compounds have shown neuroprotective effects, potentially making this compound relevant in research focused on neurodegenerative diseases. The ability to modulate pathways involved in neuroinflammation could lead to new therapeutic strategies.

- Anticancer Potential : Some studies suggest that derivatives of pyrrole compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This aspect is under investigation for the specific compound , with ongoing research aiming to elucidate its mechanisms of action.

Case Study 1: Anti-inflammatory Mechanisms

A study conducted on pyrrole derivatives demonstrated that compounds similar to 1-(2-(dimethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1H-pyrrol-2(5H)-one exhibited significant inhibition of COX-2 activity in vitro. The results indicated a dose-dependent reduction in inflammatory markers, suggesting its potential use as a therapeutic agent in inflammatory diseases like arthritis.

Case Study 2: Neuroprotection in Cellular Models

Research on neuroprotective agents has highlighted the role of compounds with furan and pyrrole structures in mitigating neuronal cell death induced by oxidative stress. In cellular models exposed to neurotoxic agents, this compound showed promise by preserving cell viability and reducing markers of apoptosis.

Mechanism of Action

The mechanism of action of 1-(2-(dimethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate signal transduction pathways.

Ion Channels: Interaction with ion channels to alter cellular ion flux.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

*Calculated based on analogous structures.

Key Observations:

Aminoalkyl Side Chains: The dimethylaminoethyl group in the target compound likely offers better aqueous solubility compared to the diethylaminoethyl variant in , as shorter alkyl chains reduce hydrophobicity.

Heterocyclic Diversity : Thiadiazole () and tetrazole () substituents in analogs improve metabolic stability and bioisosteric properties, whereas the target compound’s furan may confer π-π interactions but lower oxidative stability.

Pharmacological and Physicochemical Comparisons

Key Findings:

- Tautomerism: The hydroxyl group in the target compound and analogs (e.g., ) may stabilize enol tautomers, influencing reactivity and binding modes.

- Enzyme Inhibition Potential: The pyrrolone-pyrazole scaffold aligns with DHODH inhibitors (), but the absence of electron-deficient azines (e.g., pyridazine in ) may reduce potency.

- Thermal Stability : Unlike N-arylpyrazoleamines (), the target compound’s melting point is uncharacterized, but its polar substituents suggest moderate stability.

Research Methodologies and Analytical Data

Computational Insights

Biological Activity

The compound 1-(2-(dimethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1H-pyrrol-2(5H)-one, often referred to as a pyrrole derivative, has gained attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Structural Characteristics

This compound features a unique multi-ring structure consisting of:

- A pyrrole ring

- A furan ring

- A pyrazole ring

These structural components contribute to its diverse chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

Enzymatic Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cellular processes.

Receptor Modulation: It binds to specific receptors, modulating signal transduction pathways that influence cellular responses.

Ion Channel Interaction: The compound can affect ion channels, altering ion flux and impacting cellular excitability.

Biological Activity Overview

Research has indicated that the compound exhibits a range of biological activities, which can be summarized as follows:

Case Studies

Several studies have explored the biological implications of this compound:

-

Cytotoxicity Against Lung Cancer Cells:

- In vitro studies using the MTT assay demonstrated varying cytotoxic effects on lung carcinoma (A549) and normal lung (Wi38) cell lines.

- Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 224.36 µg/ml to 379.22 µg/ml against A549 cells, suggesting selective toxicity towards cancer cells while sparing normal cells .

- Gene Expression Modulation:

- Antimicrobial Activity:

Comparative Analysis

When compared to other compounds within the same chemical class, such as pyrazoles and pyrroles, this compound stands out due to its unique combination of functional groups and rings. The presence of both furan and pyrazole enhances its pharmacological profile, making it a promising candidate for further development.

| Compound Type | Unique Features | Potential Applications |

|---|---|---|

| Pyrrole Derivatives | Multi-ring structure with diverse functional groups | Anticancer, Anti-inflammatory |

| Pyrazole Derivatives | Known for anticancer properties but less structural diversity | Broad therapeutic applications |

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer: The synthesis involves multi-step reactions requiring precise control of:

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates .

- Reagent optimization : Sodium hydride (NaH) is often used as a base for deprotonation, while acid chlorides (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride) are critical for acylation steps .

- Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions like hydrolysis or unwanted cyclization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) ensures purity ≥95% .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrrolone core and substituents (e.g., furan-2-yl coupling constants at δ 6.3–7.4 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₅H₂₇N₃O₅: 450.2023) .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the 3-hydroxy group and dimethylaminoethyl side chain .

- IR spectroscopy : Identifies key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, hydroxyl at ~3200 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry methods predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the furan-2-yl moiety may act as an electron donor .

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) by aligning the 5-methyl-1-phenylpyrazole group in hydrophobic pockets .

- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on hydrogen bonds between the 3-hydroxy group and catalytic residues .

Q. How can researchers resolve contradictions in spectral data or unexpected by-products during synthesis?

Methodological Answer:

- Isotopic labeling : Introduce deuterium at the dimethylaminoethyl group to track protonation states via ²H NMR .

- Reaction monitoring : Use HPLC with UV detection (λ = 254 nm) to identify intermediates and optimize quenching times .

- By-product analysis : Isolate side products via preparative TLC and characterize using tandem MS/MS to determine fragmentation pathways .

Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via UPLC-MS .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td > 200°C suggests thermal stability) .

- pH-solubility profiling : Use shake-flask methods in buffers (pH 1–10) to correlate ionization states (pKa ~8.5 for the dimethylamino group) with solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.